

Spectroscopic Characterization Guide: (3-(Chloromethyl)phenyl)(morpholino)methanone

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Compound of Interest

Compound Name: (3-(Chloromethyl)phenyl)
(morpholino)methanone

CAS No.: 1094300-44-3

Cat. No.: B2657519

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Executive Summary

Compound: **(3-(Chloromethyl)phenyl)(morpholino)methanone** CAS: 1094300-44-3

Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol [1][2][3][4][5]

This guide provides a definitive technical framework for the spectroscopic identification and purity assessment of **(3-(Chloromethyl)phenyl)(morpholino)methanone**. As a reactive benzylic chloride intermediate, this compound is frequently employed as a "linker" scaffold in medicinal chemistry. Its characterization requires rigorous differentiation from structural isomers (para-substituted analogs) and hydrolysis impurities (benzyl alcohols) that commonly arise during synthesis or storage.

This document moves beyond basic spectral listing to offer a comparative analytical strategy, ensuring researchers can validate structural integrity against common "alternatives" (impurities and isomers) encountered in the lab.

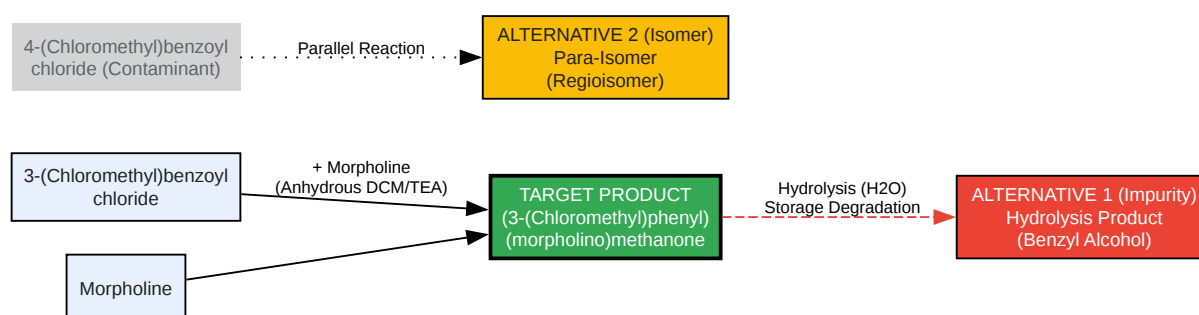
Structural Analysis & Critical Quality Attributes

The molecule features three distinct spectroscopic zones:

- The Morpholine Amide Core: A tertiary amide providing characteristic rotational conformers in NMR and a strong carbonyl stretch in IR.
- The Meta-Substituted Phenyl Ring: A 1,3-disubstitution pattern critical for distinguishing it from the para-isomer.
- The Benzylic Chloride Tail: A reactive electrophile () that serves as the primary site for degradation (hydrolysis to alcohol) or dimerization.

Synthesis & Impurity Pathway Visualization

The following diagram outlines the synthesis route and the critical impurities (Alternatives) that must be detected.



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Figure 1: Synthesis pathway and origin of critical spectroscopic alternatives (Hydrolysis impurity and Regioisomer).

Comparative Spectroscopic Analysis

This section compares the Target Product against its two primary "Alternatives": the Hydrolysis Impurity (loss of reactivity) and the Para-Isomer (incorrect geometry).

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent:

(Deuterated Chloroform) is recommended. Avoid

or DMSO-

if prolonged storage is expected, as they may accelerate solvolysis of the chloride.

¹H NMR: Distinguishing the Target from Alternatives

The most diagnostic signals are the Benzylic Methylene (

) and the Aromatic Pattern.

Feature	Target Product (Meta)	Alternative 1: Hydrolysis Impurity (Alcohol)	Alternative 2: Para-Isomer
Benzylic	Singlet, 4.60 ppm	Singlet, 4.75 ppm (Deshielded)	Singlet, 4.60 ppm
Aromatic Region	Multiplet, 4H (7.3–7.5) Asymmetric pattern (s, d, d, t)	Similar to Target	Sym. Doublets (AA'BB') Two distinct doublets (7.4, 7.9)
Morpholine Ring	Broad multiplets (3.4–3.8) Restricted rotation evident	Broad multiplets	Broad multiplets
Exchangeable Protons	None	Broad singlet (2.0–3.0) (OH signal, exchangeable)	None

Expert Insight:

- The "Chloromethyl Shift": The shift from (4.6 ppm) to (4.75 ppm) is subtle but distinct. If you see a small "shadow" peak just downfield of your main singlet, your sample is hydrolyzing.
- Rotamers: The amide bond restricts rotation, often causing the morpholine signals to appear as broad humps or split multiplets at room temperature. Do not mistake this for impurities.

¹³C NMR: Key Diagnostic Peaks

- Carbonyl (C=O): 169.5 ppm (Amide).
- Benzylic Carbon (45.5 ppm. (Note: The alcohol impurity shifts significantly to 64 ppm).
- Morpholine Carbons: 66.9 ppm (O-CH₂) and 42/48 ppm (N-CH₂, often split due to rotamers).

B. Infrared Spectroscopy (FT-IR)

IR is less specific for isomer differentiation but excellent for functional group validation.

- Target Product:
 - Amide C=O: Strong band at $1635 \pm 10 \text{ cm}^{-1}$ (Tertiary benzamide).
 - C-Cl Stretch: Weak/Medium bands in the $600\text{--}800 \text{ cm}^{-1}$ fingerprint region (often obscured but diagnostic if compared to alcohol).
 - Absence of OH: No broad stretch at 3400 cm^{-1} .
- Alternative (Hydrolysis Impurity):
 - O-H Stretch: Broad, strong band at $3300\text{--}3500 \text{ cm}^{-1}$.
 - C-O Stretch: New strong band at 1050 cm^{-1} (Primary alcohol).

C. Mass Spectrometry (LC-MS)

Mass spec provides the definitive confirmation of the chlorine atom via isotopic abundance.

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Target Mass:
 - .
- Isotope Pattern (Critical):
 - Chlorine has two stable isotopes: ^{35}Cl (75%) and ^{37}Cl (25%).
 - Target Spectrum: You must observe a 3:1 ratio between 240 and 242.
 - Alternative (Alcohol):
 - . The 3:1 isotope pattern disappears (replaced by standard C/O isotopes).

Experimental Protocols

Protocol A: High-Fidelity NMR Characterization

Objective: To obtain a spectrum free of solvent artifacts and hydrolysis degradation.

- Sampling: Weigh ~10 mg of **(3-(Chloromethyl)phenyl)(morpholino)methanone** into a clean vial.
- Solvent: Add 0.6 mL of anhydrous

(stored over molecular sieves).
 - Caution: Acidic impurities in aged

can catalyze hydrolysis. Neutralize solvent by passing through a small plug of basic alumina if unsure.
- Acquisition:
 - Run ^1H NMR (minimum 8 scans).
 - Run ^{13}C NMR (minimum 256 scans) to resolve the benzylic carbon.
- Processing: Reference residual

to 7.26 ppm.
- Validation: Check the integral of the benzylic singlet (4.6 ppm). It must integrate to 2.0 relative to the 4 aromatic protons.

Protocol B: Rapid Purity Check (TLC)

Objective: Quick differentiation from the hydrolysis alternative.

- Stationary Phase: Silica Gel 60

.
- Mobile Phase: 5% Methanol in Dichloromethane (DCM).

- Visualization: UV (254 nm).
- Results:
 - Target:

(Less polar).
 - Hydrolysis Alternative (Alcohol):

(More polar due to OH).

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